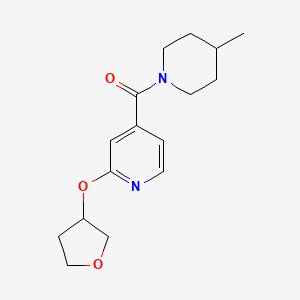
(4-Methylpiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone, also known as MPTMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Electrochemical Oxidation in Organic Synthesis
Indirect electrochemical oxidation techniques offer a sustainable pathway for synthesizing α-hydroxyketals and other derivatives from piperidin-4-ones, showcasing the utility of such compounds in complex organic transformations. Elinson et al. (2006) demonstrated the efficiency of using sodium iodide/sodium methoxide systems for this purpose, highlighting the role of electrochemical methods in facilitating innovative synthetic routes (Elinson et al., 2006).
Hydrogenation of Dihydrooxazines
The catalytic hydrogenation of dihydrooxazines has been studied for the synthesis of various heterocyclic compounds, including tetrahydro-2-furanamines. Sukhorukov et al. (2008) explored the transformations of these compounds under mild conditions, contributing to the repertoire of methods for constructing complex molecules, which could be applicable for derivatives of the mentioned compound (Sukhorukov et al., 2008).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Bacchi et al. (2005) investigated the catalytic activities under oxidative carbonylation conditions to synthesize heterocyclic derivatives from 4-yn-1-ones. Their work provides insights into the versatility of palladium catalysis in forming structurally diverse heterocycles, potentially applicable to the synthesis or modification of (4-Methylpiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone derivatives (Bacchi et al., 2005).
Synthesis of Meperidine Analogs
The synthesis of meperidine analogs via CAN-mediated rearrangement presents an example of how modifications of piperidine derivatives can lead to pharmacologically relevant compounds. Chang et al. (2006) elucidated a strategy for synthesizing 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, underscoring the synthetic utility of such transformations (Chang et al., 2006).
Oxidative Cyclization-Methoxycarbonylation
Research by Gabriele et al. (2000) on the oxidative cyclization-alkoxycarbonylation of 4-yn-1-ols to produce tetrahydrofurans provides another example of how such chemical frameworks can be functionalized. This study showcases the potential for creating diverse molecular architectures from simple starting materials, which could be relevant to derivatives of the chemical compound (Gabriele et al., 2000).
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-3-7-18(8-4-12)16(19)13-2-6-17-15(10-13)21-14-5-9-20-11-14/h2,6,10,12,14H,3-5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQWRZFSWQPUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide](/img/structure/B2716985.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/no-structure.png)
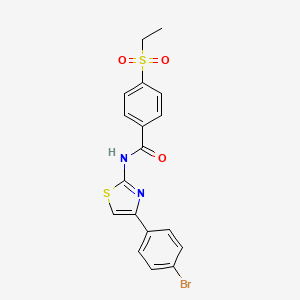
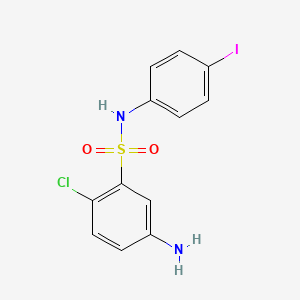
![N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2716990.png)
![3-(2-cyclohexylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2716993.png)
![(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2716994.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(3-(3-oxopyrrolidin-1-yl)propyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2716995.png)
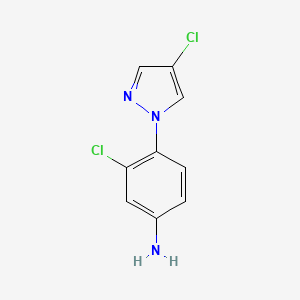
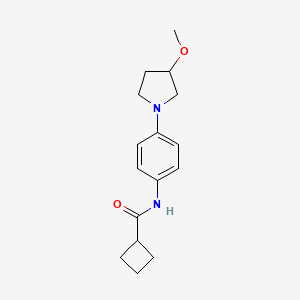
![(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2717000.png)


![(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2717007.png)